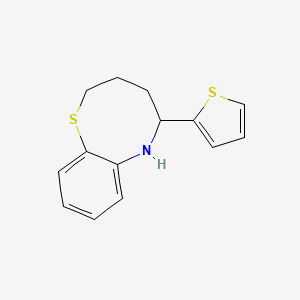![molecular formula C7H14NP B14397063 1-Aza-5-phosphabicyclo[3.3.1]nonane CAS No. 89377-04-8](/img/structure/B14397063.png)
1-Aza-5-phosphabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aza-5-phosphabicyclo[3.3.1]nonane is a unique bicyclic compound that features both nitrogen and phosphorus atoms within its structure. This compound is known for its stability and versatility, making it a valuable ligand in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aza-5-phosphabicyclo[3.3.1]nonane can be synthesized through a series of steps involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine with an amine in the presence of a catalyst to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aza-5-phosphabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The nitrogen and phosphorus atoms can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like lithium aluminum hydride are often employed.
Substitution: Halogenated compounds and other electrophiles are typical reagents used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Aza-5-phosphabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Aza-5-phosphabicyclo[3.3.1]nonane exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
- 1,3,7-Triaza-5-phosphabicyclo[3.3.1]nonane
- 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane
- 1,3,5-Triaza-7-phosphaadamantane
Uniqueness: 1-Aza-5-phosphabicyclo[3.3.1]nonane is unique due to its specific bicyclic structure, which imparts stability and reactivity. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in catalysis and industrial applications .
Propriétés
Numéro CAS |
89377-04-8 |
|---|---|
Formule moléculaire |
C7H14NP |
Poids moléculaire |
143.17 g/mol |
Nom IUPAC |
1-aza-5-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H14NP/c1-3-8-4-2-6-9(5-1)7-8/h1-7H2 |
Clé InChI |
OATLWSSRGBEAKR-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCCP(C1)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
silane](/img/structure/B14396995.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
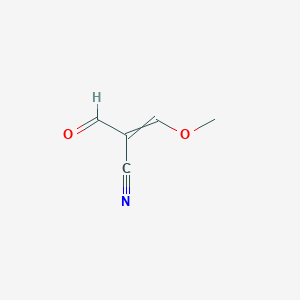
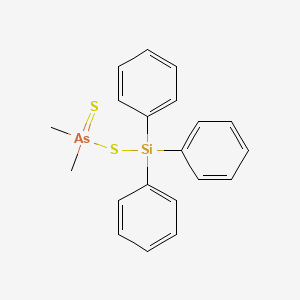
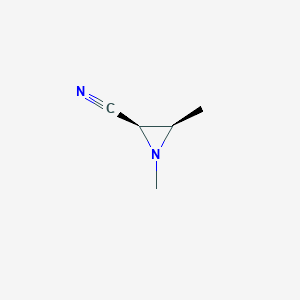
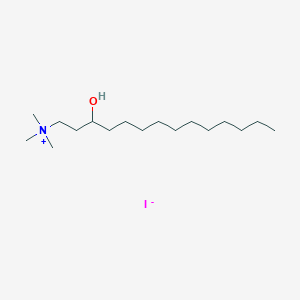
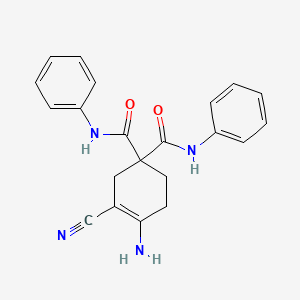
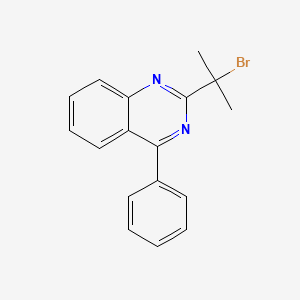
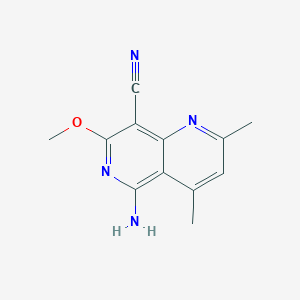
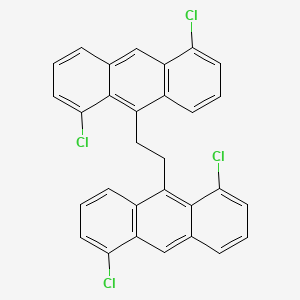
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
